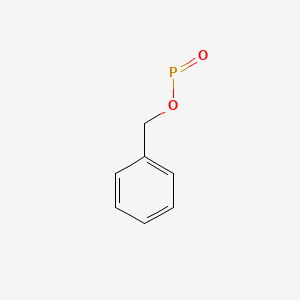

Phosphorosooxymethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

18108-16-2 |

|---|---|

Molecular Formula |

C7H7O2P |

Molecular Weight |

154.10 g/mol |

IUPAC Name |

phosphorosooxymethylbenzene |

InChI |

InChI=1S/C7H7O2P/c8-10-9-6-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

JRPGPMLROWPYLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COP=O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphorosooxymethylbenzene and Its Structural Congeners

Post-Synthetic Derivatization and Functionalization of Phosphorosooxymethylbenzene Scaffolds

Transformations at the Phosphorus Center

The chemical reactivity of this compound and its analogs is significantly influenced by the phosphorus center. A variety of transformations can be carried out at this position, allowing for the synthesis of diverse derivatives with different oxidation states and functionalities. These reactions are fundamental for modulating the properties and applications of these organophosphorus compounds.

One of the most pivotal transformations, which is often integral to the synthesis of the target molecule itself, is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602), a P(III) species, with an alkyl halide, such as a phenoxymethyl (B101242) halide. The reaction proceeds through a quasi-phosphonium intermediate, which then undergoes dealkylation by the displaced halide ion to yield a stable pentavalent phosphonate (B1237965) ester, a P(V) compound. wikipedia.orgyoutube.com This transformation is not only a cornerstone for creating the carbon-phosphorus bond but also represents a fundamental oxidation from P(III) to P(V).

Beyond the initial synthesis, the phosphorus center of phenoxymethyl phosphonates can undergo further reactions. These transformations are key to creating a range of derivatives.

Key Transformations at the Phosphorus Center:

Hydrolysis: The phosphonate esters can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid. This conversion is crucial for introducing aqueous solubility and creating sites for further salt formation or coordination chemistry.

Conversion to Phosphonic Dihalides: Treatment of phosphonate esters or the corresponding phosphonic acid with halogenating agents (e.g., PCl₅, SOCl₂) can convert the phosphorus center into a phosphonic dihalide (e.g., -P(O)Cl₂). These dihalides are highly reactive intermediates, serving as precursors for phosphonic amides, anhydrides, and mixed esters.

Todd-Atherton Reaction: This reaction provides a method for the formation of phosphonates and other related structures from dialkyl phosphites (a source of P-H). It involves the reaction of a dialkyl phosphite with an alcohol (like hydroxymethylphenol) and a halide source in the presence of a base. nih.gov This allows for the formation of the P-O-C linkage characteristic of some structural congeners.

Redox Cycling: The P(V) oxide of the phosphonate can be involved in catalytic redox cycles. For some applications, the phosphine (B1218219) oxide can be reduced back to a P(III) species using a stoichiometric reductant, such as a silane. nih.gov Conversely, related P(III) compounds can be readily oxidized to the P(V) state. nih.gov This P(III)/P(V)=O redox couple is central to many catalytic processes in organophosphorus chemistry. nih.gov

The table below summarizes these key transformations.

| Transformation | Reactant(s) | Reagent(s) | Product | Significance |

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Phenoxymethyl halide | Heat | Alkyl Phenoxymethylphosphonate | Forms the C-P bond; P(III) → P(V) oxidation wikipedia.orgyoutube.com |

| Ester Hydrolysis | Alkyl Phenoxymethylphosphonate | H₂O, Acid/Base | Phenoxymethylphosphonic Acid | Increases polarity; introduces acidic functional group |

| Halogenation | Phenoxymethylphosphonic Acid/Ester | SOCl₂, PCl₅ | Phenoxymethylphosphonic Dihalide | Creates a reactive intermediate for further derivatization |

| Reduction of P=O | Phenoxymethylphosphonate | Phenylsilane | Phenoxymethylphosphine | P(V) → P(III) reduction for catalytic cycles nih.gov |

Elaboration at the Oxymethylene Linkage

The oxymethylene (-O-CH₂-P) bridge in this compound derivatives is not merely a passive linker. The methylene (B1212753) protons are activated by the adjacent electron-withdrawing phosphonate group, enabling a range of chemical elaborations that modify the core structure.

The most significant reaction involving this position is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction provides a powerful and widely used method for the stereoselective synthesis of alkenes. The process begins with the deprotonation of the methylene carbon adjacent to the phosphorus atom using a strong base, such as sodium hydride (NaH) or sodium ethoxide. youtube.com This generates a stabilized carbanion, often referred to as a phosphonate ylide.

This nucleophilic carbanion readily attacks the electrophilic carbon of an aldehyde or ketone. The resulting phosphonate-alkoxide intermediate then undergoes intramolecular elimination to form a new carbon-carbon double bond (an alkene) and a water-soluble phosphate (B84403) byproduct.

Steps of the Horner-Wadsworth-Emmons Reaction:

Deprotonation: The α-carbon of the phosphonate is deprotonated by a strong base.

Nucleophilic Addition: The resulting carbanion adds to a carbonyl compound (aldehyde or ketone).

Elimination: The intermediate collapses to form an alkene and a phosphate salt.

This methodology allows for the "elaboration" of the simple oxymethylene bridge into a more complex and functionalized unsaturated system. For instance, reacting the anion of diethyl phenoxymethylphosphonate with benzaldehyde (B42025) would yield phenoxystyrene. The stereochemical outcome of the HWE reaction, favoring the formation of (E)-alkenes, is one of its most valuable features.

The table below outlines the elaboration of the oxymethylene linkage via the HWE reaction.

| Reactant | Base | Electrophile (Carbonyl) | Product Structure | Significance |

| Diethyl phenoxymethylphosphonate | Sodium Hydride (NaH) | Benzaldehyde | C₆H₅-O-CH=CH-C₆H₅ (Phenoxystyrene) | Forms a stilbene-like structure; C-C bond formation youtube.com |

| Diethyl phenoxymethylphosphonate | Sodium Ethoxide | Acetone | C₆H₅-O-CH=C(CH₃)₂ | Synthesis of a trisubstituted alkene |

| Diethyl phenoxymethylphosphonate | n-Butyllithium | Cyclohexanone | C₆H₅-O-CH=C₆H₁₀ (Cyclohexylidene) | Creates an exocyclic double bond |

Beyond the HWE reaction, the activated methylene group can, in principle, be involved in other C-C bond-forming reactions, such as alkylation with reactive alkyl halides, although this is less common than olefination. The ability to functionalize this position significantly expands the synthetic utility of this compound and its congeners, allowing for their incorporation into more complex molecular architectures.

Mechanistic Aspects and Reaction Dynamics of Phosphorosooxymethylbenzene

Fundamental Reactivity Patterns of the Phosphorus Center in Phosphorosooxymethylbenzene

The phosphorus atom in this compound is the linchpin of its reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the attacking or activating species.

The phosphorus center in this compound possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophilic reagents. The reactivity is, however, modulated by the electronic effects of the attached -O-CH₂-C₆H₅ group. The oxygen atom, being electronegative, exerts an inductive electron-withdrawing effect, which can temper the nucleophilicity of the phosphorus atom to some extent.

In a typical reaction, the phosphorus atom can attack an electrophile (E⁺), leading to the formation of a phosphonium intermediate. The subsequent fate of this intermediate depends on the nature of the electrophile and the reaction conditions.

Table 1: Hypothetical Nucleophilic Reactions of this compound

| Electrophile (E⁺) | Product Type | Reaction Conditions |

| Alkyl Halide (R-X) | Phosphonium Salt | Aprotic Solvent |

| Proton (H⁺) | Protonated Species | Acidic Medium |

| Halogen (X₂) | Halophosphonium Halide | Non-polar Solvent |

The rate of these nucleophilic reactions is influenced by both steric and electronic factors. Bulky electrophiles may experience hindered approach to the phosphorus center, slowing the reaction rate. Electron-withdrawing groups on the electrophile will enhance its reactivity towards the nucleophilic phosphorus.

Conversely, the phosphorus center can be rendered electrophilic through activation. This is typically achieved by coordination with a Lewis acid or by the presence of a good leaving group attached to the phosphorus. In the case of this compound, the benzyloxy group (-OCH₂C₆H₅) can potentially act as a leaving group, particularly after protonation of the oxygen atom.

Once activated, the electrophilic phosphorus center becomes susceptible to attack by nucleophiles (Nu⁻). This can lead to substitution reactions at the phosphorus atom, displacing the benzyloxy group.

Table 2: Hypothetical Electrophilic Reactions of this compound

| Activating Agent | Nucleophile (Nu⁻) | Product Type |

| Lewis Acid (e.g., AlCl₃) | Halide ion (X⁻) | Halophosphorosoite |

| Proton (H⁺) | Water (H₂O) | Phosphorous Acid Derivative |

| --- | Organometallic Reagent (R-M) | Substituted Phosphine (B1218219) |

The facility of these electrophilic transformations is highly dependent on the stability of the potential leaving group and the strength of the incoming nucleophile.

Oxidation and Reduction Chemistry of this compound

The phosphorus atom in this compound exists in a lower oxidation state, making it susceptible to oxidation. purdue.eduyoutube.comyoutube.comyoutube.comyoutube.com Oxidizing agents can convert the phosphorus(III) center to a phosphorus(V) species, such as a phosphate (B84403) or phosphonate (B1237965) derivative. Common oxidizing agents include hydrogen peroxide, peroxy acids, and halogens. The oxidation process involves the formation of new bonds between phosphorus and the oxidant, often proceeding through a more electron-rich phosphorus species. researchgate.net

Conversely, reduction of the phosphorus center in this compound is less common but theoretically possible under specific conditions with potent reducing agents. This would involve the cleavage of the P-O bond and a decrease in the oxidation state of phosphorus.

Rearrangement Reactions and Sigmatropic Shifts Involving this compound

Rearrangement reactions are a hallmark of organophosphorus chemistry, and this compound is poised to undergo such transformations. bdu.ac.inwiley-vch.demvpsvktcollege.ac.inthermofisher.com One of the most pertinent potential rearrangements is a variation of the Arbuzov reaction. If this compound were to react with an alkyl halide, the initially formed phosphonium salt could undergo a rearrangement where the benzylic group migrates from the oxygen to the phosphorus, with concomitant cleavage of the P-O bond.

Sigmatropic shifts, a class of pericyclic reactions, could also be envisioned, particularly if unsaturation is introduced into the molecule. wikipedia.orghcpgcollege.edu.inlibretexts.orguh.eduyoutube.com For instance, a bdu.ac.inwiley-vch.de sigmatropic shift could occur if a suitable π-system is present, allowing for the migration of a group over five atoms. libretexts.org The feasibility of such reactions is governed by the principles of orbital symmetry as described by the Woodward-Hoffmann rules. uh.edu

Intermediates and Transition States in this compound Reaction Pathways

The reactions of this compound proceed through a series of transient species, including intermediates and transition states. wikipedia.orgyoutube.comyoutube.com In nucleophilic attack by the phosphorus, a key intermediate is the phosphonium ion. The geometry and stability of this intermediate play a crucial role in determining the reaction outcome.

Transition states in these reactions are high-energy, short-lived configurations that cannot be isolated. youtube.commasterorganicchemistry.comucsb.eduunl.eduyoutube.com For instance, in an Sₙ2-type reaction at the phosphorus center, the transition state would involve a pentacoordinate phosphorus atom with partial bonds to both the incoming nucleophile and the leaving group. The energy of this transition state, known as the activation energy, dictates the rate of the reaction. Computational chemistry methods are often employed to model the structures and energies of these fleeting species, providing insight into the reaction mechanism. unl.edu

In rearrangement reactions, cyclic transition states are often involved. hcpgcollege.edu.in For a potential Arbuzov-type rearrangement, a four- or five-membered cyclic transition state could be postulated, facilitating the transfer of the benzylic group. The stereochemical outcome of such reactions is often dictated by the geometry of the transition state.

Following a comprehensive search for scientific literature concerning "this compound," it has been determined that there is no available research data corresponding to the specific theoretical and computational investigations outlined in the user's request. The compound name appears in a patent, but without associated computational characterization studies. google.com

Due to the absence of published studies on the quantum chemical characterization, conformational analysis, computational prediction of spectroscopic parameters, or mechanistic pathway elucidation for this compound, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of detailed research findings and data tables requires existing foundational research, which is not present for this specific molecule in the public domain.

Therefore, the requested article cannot be provided.

Advanced Theoretical and Computational Investigations of Phosphorosooxymethylbenzene

Mechanistic Pathway Elucidation of Phosphorosooxymethylbenzene Reactions through Computational Modeling

Solvation Effects on Reaction Thermodynamics and Kinetics

Theoretical models, particularly those employing quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, have become indispensable in dissecting the influence of solvation on the thermodynamics and kinetics of reactions involving this compound and its analogues. nih.gov These computational approaches allow for the examination of molecular-level details that are often inaccessible through experimental means alone.

Detailed Research Findings

The solvent's impact is most profoundly observed in the alteration of the activation free energy (ΔG‡) of a reaction. This is a direct consequence of the differential solvation of the ground state (GS) and the transition state (TS). frontiersin.orgnih.gov A solvent that preferentially stabilizes the transition state relative to the ground state will lower the activation barrier and thus accelerate the reaction. Conversely, if the ground state is more strongly solvated than the transition state, the reaction will be impeded.

Studies on analogous aryl phosphate (B84403) esters, such as p-nitrophenyl phosphate (pNPP), provide significant insights into the behavior expected for this compound. For instance, the hydrolysis of the pNPP dianion experiences a rate acceleration of up to 10⁷-fold when the solvent is changed from water to 95% aqueous dimethyl sulfoxide (B87167) (DMSO). frontiersin.org This dramatic effect is attributed to the desolvation of the negatively charged phosphate group in the ground state by the less effective hydrogen-bonding capabilities of DMSO compared to water. This ground state destabilization, coupled with stabilization of the transition state, significantly lowers the activation enthalpy. frontiersin.orgusu.edunih.gov

The choice of solvent can also fundamentally alter the reaction mechanism. For example, the solvolysis of certain phosphate monoester dianions is believed to switch from a bimolecular (Sₙ2-type) mechanism in water to a unimolecular (Sₙ1-type) mechanism in less polar solvents like tert-butyl alcohol. frontiersin.org This highlights the solvent's role in shaping the potential energy surface of the reaction.

Computational investigations have underscored the importance of including explicit solvent molecules in theoretical models to accurately reproduce experimental observations. researchgate.net While implicit solvent models can capture general electrostatic effects, the inclusion of the first solvation shell often proves crucial for a quantitative description of reaction barriers and rates. usu.edu

The following tables summarize key thermodynamic and kinetic data from studies on aryl phosphate esters, which serve as a proxy for understanding the solvation effects on this compound.

Table 1: Activation Parameters for the Hydrolysis of p-Nitrophenyl Phosphate (pNPP) Dianion in Different Solvents

| Solvent System | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) | Relative Rate Enhancement |

| Water | 30.6 | - | 1 |

| 0.95 (v/v) aq DMSO | 20.7 ± 0.6 | - | ~10⁶-10⁷ |

| 0.6 (mol) aq DMSO | 26.2 | - | - |

This table illustrates the significant decrease in activation enthalpy when moving to a high concentration of DMSO, leading to a dramatic rate increase. Data sourced from studies on p-nitrophenyl phosphate. frontiersin.orgusu.edunih.gov

Table 2: Enthalpies of Transfer for Reactant and Transition State for pNPP Hydrolysis from Water to 0.6 (mol) Aqueous DMSO

| Species | Enthalpy of Transfer (kcal/mol) |

| pNPP Dianion (Reactant) | -23.9 |

| Transition State | -28.3 ± 0.5 |

This data demonstrates that the transition state is more favorably solvated (more exothermic enthalpy of transfer) in the mixed solvent than the reactant, contributing to the lower activation enthalpy. Data sourced from calorimetric measurements on p-nitrophenyl phosphate. usu.edunih.gov

Table 3: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Bis(3-(3,4-dicyanophenoxy)phenyl) phenyl phosphate at pH 7

| Temperature (°C) | k (s⁻¹) in 50% Acetonitrile/Buffer | Activation Energy (Ea) (kJ/mol) |

| 25 | 1.1 x 10⁻⁷ | 66.8 |

| 50 | 1.1 x 10⁻⁶ | 66.8 |

| 80 | 1.2 x 10⁻⁵ | 66.8 |

This table provides kinetic data for a more complex phenyl phosphate ester, showing the temperature dependence of the hydrolysis rate in a mixed organic-aqueous solvent system. researchgate.netnih.govnih.gov

In contrast to the rate acceleration observed for pNPP in DMSO, the hydrolysis of phenyl phosphate itself is reportedly slowed under similar conditions. nih.govsrce.hr This underscores the subtle interplay of electronic and steric factors of the specific substrate in determining the precise nature of solvation effects. Furthermore, the solvolysis of dineopentyl phosphate is accelerated by a factor of 2 x 10⁹ in cyclohexane (B81311) compared to water, an effect attributed to a significant lowering of the activation enthalpy. frontiersin.org

Phosphorosooxymethylbenzene in Contemporary Advanced Materials Science

Integration of Phosphorosooxymethylbenzene into Polymeric Architectures

There is currently no available scientific literature detailing the design, synthesis, or integration of this compound-derived monomers into polymeric structures. Consequently, the influence of such phosphorus-containing units on polymer architectural characteristics has not been documented.

Design and Synthesis of this compound-Derived Monomers

A thorough search of chemical and materials science databases did not yield any specific methods for the synthesis of polymerizable monomers derived from this compound.

Influence of Phosphorus-Containing Units on Polymer Architectural Characteristics

Without synthesized polymers containing this compound, there are no empirical or theoretical studies on how this specific moiety would affect polymer properties such as thermal stability, flame retardancy, or solubility.

Surface Functionalization and Nanomaterial Hybridization Utilizing this compound

There is no documented research on the application of this compound for the surface functionalization of materials or the creation of nanomaterial hybrids.

This compound as a Component in Functional Composite Materials

No studies have been found that investigate the incorporation of this compound into composite materials to enhance their functional properties.

Catalytic Applications of Phosphorosooxymethylbenzene and Its Derivatives

Phosphorus-Based Ligands in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants are in the same phase, heavily relies on phosphorus(III) donor ligands. wiley-vch.de These ligands coordinate to a transition metal center and modify its catalytic properties.

Design Principles for Chiral and Achiral Catalytic Ligands

The effectiveness of a catalyst is often dictated by the design of its ligands. Key design principles include:

Electronic Properties: The electron-donating ability of the phosphorus atom influences the electron density at the metal center. d-nb.info This is described by parameters like the Tolman Electronic Parameter (TEP). Stronger σ-donating and weaker π-accepting ligands can increase the reactivity of the metal center in certain reactions. researchgate.net

Steric Properties: The size and shape of the substituents on the phosphorus atom create a specific steric environment around the metal. This is quantified by the ligand cone angle or the percent buried volume. d-nb.info Steric bulk can influence the number of substrates that can coordinate to the metal and can be crucial for achieving high selectivity.

Chirality: For asymmetric catalysis, chiral ligands are essential. Chirality can be introduced at the phosphorus atom (P-stereogenic), in the backbone of the ligand, or through chiral substituents. These chiral ligands create a chiral environment around the metal, enabling the stereoselective synthesis of one enantiomer of a product over the other. researchgate.net

Interactive Table: Common Phosphorus Ligand Classes and Their Properties

| Ligand Class | General Formula | Typical Properties |

| Phosphines | PR₃ | Strong σ-donors, tunable steric bulk. researchgate.net |

| Phosphites | P(OR)₃ | Good π-acceptors, often used in hydroformylation. wiley-vch.de |

| Phosphonites | P(OR)₂R | Properties intermediate between phosphines and phosphites. wiley-vch.de |

| Phosphinites | P(OR)R₂ | Stronger donors than phosphonites. wiley-vch.de |

Applications in Stereoselective and Enantioselective Transformations

Chiral phosphine (B1218219) ligands are pivotal in a vast number of stereoselective and enantioselective reactions. researchgate.net For instance, chiral ferrocenylphosphine ligands have been used in gold-catalyzed asymmetric aldol (B89426) reactions, achieving high diastereo- and enantioselectivities. nih.gov The precise structure of the ligand is critical for enforcing a specific transition state geometry that leads to the desired stereochemical outcome. nih.gov

Heterogeneous Catalytic Systems Incorporating Phosphorus-Based Analogues

While homogeneous catalysts are known for their high activity and selectivity, their separation from the product can be challenging. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifies this separation. Phosphorus-containing compounds can be incorporated into heterogeneous systems in several ways:

Immobilization: Homogeneous catalysts can be anchored to solid supports like silica, polymers, or zeolites. mdpi.com This can be achieved by synthesizing ligands with functional groups that can covalently bind to the support.

Porous Materials: Microporous and mesoporous materials can be functionalized with phosphorus-containing groups to create solid catalysts with well-defined active sites. mdpi.com

These heterogeneous catalysts are used in a variety of industrial applications, including the production of fuels and fine chemicals. mdpi.com

Organocatalytic Roles of Phosphorus-Based Derivatives

Organocatalysis refers to the use of small organic molecules as catalysts. While less common than their role as ligands for metals, some phosphorus compounds can act as organocatalysts. For example, ylide-functionalized phosphines are a class of compounds that can function as strong electron donors and have shown potential in organocatalytic transformations. d-nb.info

Biomimetic Catalysis and Enzyme Models Utilizing Phosphorus-Containing Structures

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic catalysts. nih.govresearchgate.net Nature provides inspiration for designing new catalysts. nih.govulpgc.es For instance, cobaloximes, which are synthetic mimics of Vitamin B12, are used in catalysis and feature axial ligands that can be phosphorus-based. nih.govulpgc.es These systems help in understanding enzymatic mechanisms and developing new catalytic reactions. nih.govresearchgate.net The study of how enzymes use cofactors, some of which contain phosphorus, provides valuable insights for the design of novel artificial catalysts. nih.govulpgc.es

Environmental Behavior and Degradation Pathways of Phosphorosooxymethylbenzene

Abiotic Transformation Mechanisms of Organophosphorus Compounds in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological transformation processes, primarily photolysis and hydrolysis, which play a significant role in the breakdown of organophosphorus compounds in the environment. cabidigitallibrary.org The rate and pathway of these reactions are influenced by environmental conditions such as pH, temperature, and the presence of other substances. researchgate.netosti.gov

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. researchgate.net For many organophosphorus pesticides, photodegradation is an important transformation process, particularly in aquatic environments and on soil surfaces. researchgate.netresearchgate.net The process can occur through two main pathways:

Direct Photolysis: This occurs when the chemical itself absorbs photons, leading to its decomposition. Both fenitrothion and methyl-parathion are susceptible to direct photolysis. researchgate.net The rate of direct photolysis is dependent on the light intensity and the quantum yield of the compound (the efficiency of the photon in causing a chemical reaction). researchgate.net

Indirect Photolysis (Photosensitization): This process is facilitated by other substances in the environment, such as humic acids, which absorb light and produce reactive species (e.g., hydroxyl radicals) that then degrade the organophosphorus compound. cabidigitallibrary.org Studies have shown that organophosphorus pesticides with low reactivity to direct photolysis are often more susceptible to these photosensitized reactions. cabidigitallibrary.org

The half-lives of organophosphorus insecticides in natural waters can range from 0.4 to 35.4 days due to photolytic processes. researchgate.net The specific by-products of photolysis can include oxidation, hydrolysis, isomerization, and reduction products. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. It is a primary pathway for the abiotic degradation of organophosphorus compounds, particularly for phosphate (B84403) esters, which have many sites vulnerable to this reaction. oup.comresearchgate.net The stability of these compounds against hydrolysis is highly dependent on environmental factors, especially pH. osti.gov

Influence of pH: The rate of hydrolysis for many organophosphorus compounds increases significantly with rising pH (alkaline conditions). osti.govoup.com For example, the half-life of the nerve agent VX is approximately 100 days at pH 5, but shortens to about 9 days at pH 8. osti.gov Similarly, rapid hydrolysis is observed for many OP pesticides in alkaline water with a pH between 8 and 9. researchgate.net

Catalysis by Surfaces: The surfaces of minerals, such as iron and manganese oxides, can facilitate the hydrolysis of organophosphate esters. cabidigitallibrary.org Goethite (an iron oxide) can adsorb and promote the breakdown of these compounds, though the process alters the mineral surface. cabidigitallibrary.org

Transformation Products: Hydrolysis cleaves the ester bonds (such as P-O-alkyl and P-O-aryl bonds), which is considered a crucial step in the detoxification of these compounds. oup.com For instance, the hydrolysis of the pesticide parathion yields p-nitrophenol, a less toxic product. researchgate.net However, the specific products can vary with pH; VX hydrolysis at low pH yields low-toxicity products, while at high pH, it forms EA2192, a compound with toxicity similar to the parent molecule. osti.gov

Table 1: Factors Influencing Abiotic Degradation of Organophosphorus Compounds

| Degradation Mechanism | Key Environmental Factors | Effect on Degradation Rate | Typical Products |

|---|---|---|---|

| Photolysis | Sunlight Intensity, Presence of Humic Acids, pH | Higher light intensity increases the rate. Humic acids can act as photosensitizers, accelerating degradation. cabidigitallibrary.orgresearchgate.net | Oxidation, hydrolysis, and isomerization products. researchgate.net |

| Hydrolysis | pH, Temperature, Mineral Surfaces (e.g., Iron Oxides) | Rate increases significantly in alkaline conditions (high pH) and at higher temperatures. oup.comresearchgate.net Mineral surfaces can catalyze the reaction. cabidigitallibrary.org | Cleavage of ester bonds, leading to alcohols, phenols, and phosphoric acid derivatives. oup.com |

Microbial Degradation and Biotransformation of Organophosphorus Compounds

Microbial activity is a major driver for the degradation of organophosphorus compounds in soil and water systems. oup.comnih.gov Many microorganisms, including bacteria and fungi, can use these compounds as a source of essential nutrients like carbon or phosphorus, breaking them down into less harmful substances. nih.govimrpress.com This process of bioremediation is often more efficient and complete than abiotic degradation. nih.govnih.gov

The first microorganism identified as capable of degrading an organophosphorus compound was a Flavobacterium species in 1973. nih.govoup.com Since then, numerous other microbes have been isolated, such as Brevibacillus brevis, Sphingomonas, and Rhodococcus, which can degrade certain organophosphate esters. nih.gov

The primary mechanism of microbial degradation is hydrolysis, which mirrors the abiotic pathway but is catalyzed by specific enzymes. imrpress.com This enzymatic hydrolysis cleaves the phosphorus-ester bonds, a critical step in detoxification that can decrease mammalian toxicity by several orders of magnitude. oup.com

Common degradation pathways and products include:

Hydrolysis of P-O-Aryl and P-O-Alkyl Bonds: This is the most significant initial step, breaking the ester linkage to release the organic substituent and a phosphorus-containing moiety. oup.com

Oxidation and Dealkylation: Following hydrolysis, further reactions can include oxidation, alkylation, and dealkylation. oup.com

Mineralization: In some cases, microorganisms can completely break down the organophosphorus compound into simple inorganic products like phosphate, carbon dioxide, and water, a process known as mineralization. nih.govmdpi.com

For example, the microbial metabolism of glyphosate, an organophosphorus herbicide, degrades it into aminomethylphosphonic acid (AMPA). mdpi.com

The microbial breakdown of organophosphorus compounds is driven by a variety of enzymes. mdpi.com These biocatalysts are often highly efficient, with reaction rates that can be 40 to 2000 times faster than chemical hydrolysis alone. mdpi.com

Key enzymes involved in this process include:

Organophosphate Hydrolases (OPH) / Phosphotriesterases (PTE): This is the most extensively studied group of enzymes responsible for detoxifying organophosphorus compounds. oup.comnih.gov OPH is a metal-dependent enzyme that catalyzes the hydrolysis of a wide range of substrates, including pesticides like parathion and paraoxon, as well as chemical warfare agents like sarin and soman. researchgate.net The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been found in diverse bacteria from different geographical regions. nih.govoup.com

Acid Phosphatases (ACP): Recent studies have shown that enzymes like acid phosphatase can also play a key role in hydrolyzing organophosphate esters in plants. nih.gov

Other Hydrolases: A variety of other hydrolases, including aryldialkylphosphatase and organophosphorus acid anhydrolase (OPAA), contribute to the degradation of specific types of organophosphorus compounds. mdpi.comnih.gov

Table 2: Key Enzymes in Organophosphorus Biotransformation

| Enzyme Class | Common Name(s) | Function | Example Substrates |

|---|---|---|---|

| Phosphoric Triester Hydrolases | Organophosphate Hydrolase (OPH), Phosphotriesterase (PTE) | Catalyzes the hydrolysis of P-O, P-F, P-S, and P-CN bonds. oup.comresearchgate.net | Parathion, Paraoxon, Sarin, Soman. researchgate.net |

| Phosphoric Triester Hydrolases | Organophosphorus Acid Anhydrolase (OPAA) | Hydrolyzes P-F bonds with high activity. mdpi.com | Soman, Sarin, Tabun. mdpi.com |

| Phosphatases | Acid Phosphatase (ACP) | Hydrolyzes organophosphate esters, particularly under phosphorus-deficient conditions. nih.gov | Triphenyl phosphate (TPHP), Tri-n-butyl phosphate (TnBP). nih.gov |

Environmental Partitioning and Transport Modeling of Organophosphorus Compounds

The movement and distribution (partitioning) of organophosphorus compounds in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partitioning coefficient (Kow). osti.gov These properties determine whether a compound is more likely to be found in air, water, soil, or biota. osti.gov

Mobility and Transport: Many organophosphate esters are relatively polar and water-soluble, which can lead to their transport in surface water and potential contamination of groundwater. geoscienceworld.orgacs.org Chlorinated OPEs, due to their high solubility, are transported efficiently via surface water. acs.org This water-borne transport is a more significant loss process for OPEs compared to less polar compounds like PCBs and PBDEs. acs.org

Multimedia Environmental Models: To predict the fate and transport of these chemicals, scientists use multimedia environmental fate models. nih.gov These models simulate the movement and concentration of chemicals across different environmental compartments (air, water, soil, sediment). acs.orgnih.gov For example, the Multimedia Urban Model (MUM) has been used to estimate that emissions of OPEs to urban air can be transferred to water via precipitation, leading to significant contamination of streams and lakes. acs.org

Sorption: While many OPs are water-soluble, they can also sorb to soil and sediment particles, which can retard their movement but may also lead to their persistence in the terrestrial environment. geoscienceworld.org

Modeling studies in urban areas like Toronto, Canada, have shown that loadings of OPEs to Lake Ontario come from wastewater treatment plants (70%), streams (18%), and atmospheric deposition (13%). acs.org

No Information Found for "Phosphorosooxymethylbenzene"

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific, publicly available scientific literature or data corresponding to this exact name. As a result, it is not possible to generate the requested article on "Future Research Directions and Emerging Paradigms in this compound Chemistry" without resorting to speculation or fabricating information, which would violate the core principles of scientific accuracy.

The search for information related to "this compound" across various scientific databases and search engines did not yield any relevant results. The queries for interdisciplinary research, sustainable synthesis, scalable production, predictive modeling, data-driven discoveries, novel applications, and technological advancements related to this specific compound were unsuccessful in retrieving any pertinent data.

General search results touched upon broader topics such as predictive modeling for nanomaterials, sustainable phosphorus chemistry, and the development of novel functionalized phosphorus-containing ligands. However, none of these results mentioned or provided any context for "this compound."

Given the strict instructions to focus solely on the chemical compound and to adhere to a specific outline, the absence of any foundational information on "this compound" makes the fulfillment of this request impossible. It is crucial to ensure that all generated content is factual and scientifically verifiable. Without any source material, any attempt to create the specified article would be entirely fictional.

It is possible that "this compound" may be a non-standard or incorrect chemical name, a highly niche compound not yet described in publicly accessible literature, or a proprietary molecule without published research.

Therefore, no article has been generated. To proceed, it would be necessary to verify the correct and standard chemical name of the compound of interest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.